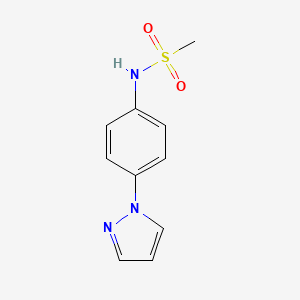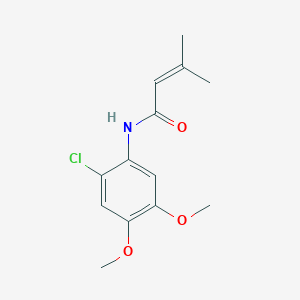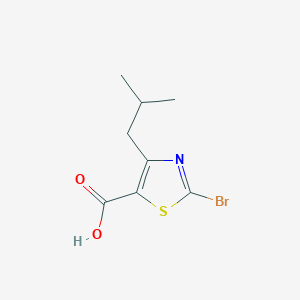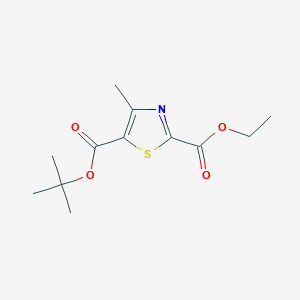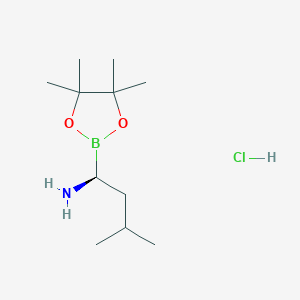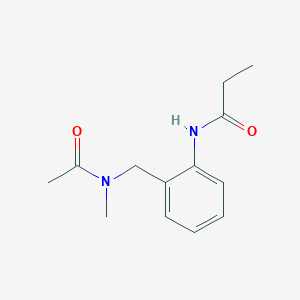
n-(2-((n-Methylacetamido)methyl)phenyl)propionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-(2-((n-Methylacetamido)methyl)phenyl)propionamide is an organic compound with the molecular formula C13H18N2O2. This compound is characterized by the presence of an acetamido group, a phenyl ring, and a propionamide moiety. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-((n-Methylacetamido)methyl)phenyl)propionamide typically involves the reaction of 2-((n-Methylacetamido)methyl)phenylamine with propionyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the removal of impurities.
化学反应分析
Types of Reactions
n-(2-((n-Methylacetamido)methyl)phenyl)propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamido group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
科学研究应用
n-(2-((n-Methylacetamido)methyl)phenyl)propionamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of n-(2-((n-Methylacetamido)methyl)phenyl)propionamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
n-Methylacetamide: A simpler compound with similar functional groups but lacking the phenyl ring and propionamide moiety.
n-Phenylacetamide: Contains a phenyl ring and an acetamido group but lacks the propionamide moiety.
n-Propionamide: Contains the propionamide moiety but lacks the phenyl ring and acetamido group.
Uniqueness
n-(2-((n-Methylacetamido)methyl)phenyl)propionamide is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both the acetamido and propionamide groups allows for a diverse range of chemical reactions and interactions, making it a valuable compound in various research fields.
属性
分子式 |
C13H18N2O2 |
|---|---|
分子量 |
234.29 g/mol |
IUPAC 名称 |
N-[2-[[acetyl(methyl)amino]methyl]phenyl]propanamide |
InChI |
InChI=1S/C13H18N2O2/c1-4-13(17)14-12-8-6-5-7-11(12)9-15(3)10(2)16/h5-8H,4,9H2,1-3H3,(H,14,17) |
InChI 键 |
YDEQRKNSIOPJJJ-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)NC1=CC=CC=C1CN(C)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


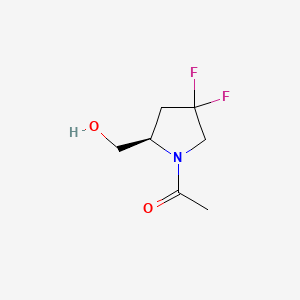
![3-(2-Aminoethyl)-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B14900347.png)
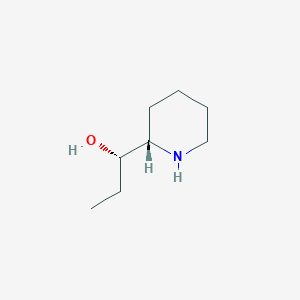
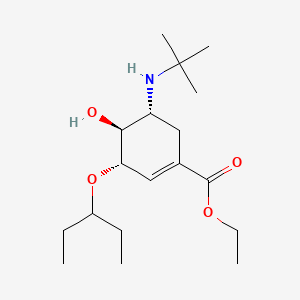
![tert-Butyl ((1R,2R,3S,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B14900378.png)
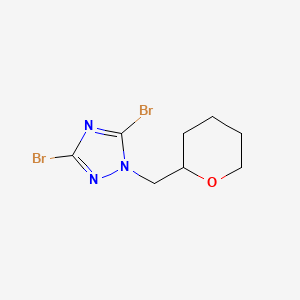
![N-[4-(acetylamino)phenyl]prop-2-enamide](/img/structure/B14900391.png)
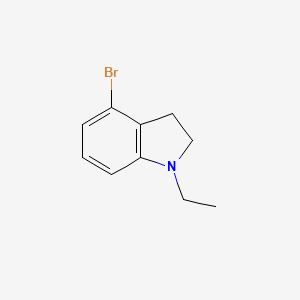
![2-[(3',4',5'-Trifluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14900396.png)
